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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729 Get Quote

An In-depth Technical Guide to LY2940094
Tartrate
For Researchers, Scientists, and Drug Development Professionals

Abstract
LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the

Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] This technical guide provides a

comprehensive overview of its chemical structure, physicochemical properties, and

pharmacological characteristics. It details the compound's mechanism of action through the

NOP receptor signaling pathway and its effects in various preclinical models. The guide also

includes a compilation of quantitative data and detailed experimental protocols to facilitate

further research and development.

Chemical Structure and Physicochemical Properties
LY2940094 is a thienospiro-piperidine-based compound.[3] The tartrate salt form enhances its

solubility and suitability for oral administration.

IUPAC Name: [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-

yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid[4]

Chemical Formula: C₂₆H₂₉ClF₂N₄O₈S[4]
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Molecular Weight: 631.05 g/mol [2][4]

Canonical SMILES: CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)

(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O[4]

Physicochemical Data Summary
Property Value Source

Molecular Formula C₂₆H₂₉ClF₂N₄O₈S [4]

Molecular Weight 631.05 g/mol [2][4]

IUPAC Name

[2-[4-[(2-chloro-4,4-

difluorospiro[5H-thieno[2,3-

c]pyran-7,4'-piperidine]-1'-

yl)methyl]-3-methylpyrazol-1-

yl]pyridin-3-yl]methanol;2,3-

dihydroxybutanedioic acid

[4]

InChIKey
CQKWYQOOVWQULQ-

UHFFFAOYSA-N
[4]

Solubility 10 mM in DMSO [2]

Mechanism of Action and Signaling Pathway
LY2940094 acts as a high-affinity antagonist at the NOP receptor, a G protein-coupled receptor

(GPCR).[1][5] The endogenous ligand for the NOP receptor is the neuropeptide

Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor system is implicated in a wide range of

physiological and pathological processes, including pain, mood, reward, and feeding behaviors.

[3][6] By blocking the binding of N/OFQ, LY2940094 modulates the downstream signaling

cascades.
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Diagram 1: NOP Receptor Signaling Pathway Antagonism by LY2940094.

Pharmacological Properties and Efficacy
LY2940094 is characterized by its high affinity and antagonist potency at the NOP receptor. It is

brain penetrant and orally bioavailable.[1][2]

Quantitative Pharmacological Data
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Parameter Value Species/System Source

Ki 0.105 nM
Human NOP

receptors (CHO cells)
[1][6]

Kb 0.166 nM
Human NOP

receptors (CHO cells)
[1][6]

Selectivity

>4000-fold over mu,

kappa, or delta opioid

receptors

- [7][8]

NOP Receptor

Occupancy

62% at 10 mg/kg

(P.O.) in rat brain
Rat [6]

Human NOP Receptor

Occupancy (EC₅₀)
2.94 to 3.46 ng/mL Human [9]

Preclinical Efficacy
LY2940094 has demonstrated efficacy in various animal models, suggesting its therapeutic

potential in several indications.

Alcohol Dependence: Dose-dependently reduces ethanol self-administration and seeking

behavior in alcohol-preferring rats.[1][10] It also blocks stress-induced reinstatement of

ethanol-seeking.[6][10]

Depression and Anxiety: Exhibits antidepressant-like effects in the mouse forced-swim test

and anxiolytic-like effects in the fear-conditioned freezing assay.[7][11][12]

Feeding Disorders: Inhibits excessive feeding behavior in rodent models, including fasting-

induced feeding and overconsumption of palatable high-energy diets.[3][8]

Remyelination: Promotes oligodendrocyte differentiation and myelination in in vitro and in

vivo models, suggesting potential for treating demyelinating diseases, though this effect may

be NOPR-independent.[13]

Experimental Protocols
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In Vitro NOP Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and antagonist potency (Kb) of LY2940094 at

the NOP receptor.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP

receptor are cultured under standard conditions.

Membrane Preparation: Cell membranes are prepared by homogenization and

centrifugation.

Radioligand Binding Assay (Ki Determination):

Membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin)

and varying concentrations of LY2940094.

Non-specific binding is determined in the presence of a saturating concentration of a non-

labeled NOP ligand.

Bound and free radioligand are separated by filtration.

Radioactivity is quantified by liquid scintillation counting.

Ki values are calculated using the Cheng-Prusoff equation.

Functional Assay (Kb Determination):

A functional assay measuring a downstream signaling event, such as GTPγS binding or

inhibition of forskolin-stimulated cAMP accumulation, is used.

Cells or membranes are incubated with a NOP receptor agonist in the presence of varying

concentrations of LY2940094.

The concentration-response curve of the agonist is shifted to the right in the presence of

the antagonist.
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Kb values are calculated using the Schild equation.

In Vivo Rodent Model of Ethanol Self-Administration
Objective: To evaluate the effect of LY2940094 on voluntary ethanol consumption in alcohol-

preferring rats.

Methodology:

Animals: Indiana Alcohol-Preferring (P) or Marchigian Sardinian Alcohol-Preferring (msP)

rats are used.[6][10]

Housing: Rats are individually housed with ad libitum access to food and water, as well as a

choice between water and a 15% ethanol solution.

Drug Administration: LY2940094 is administered orally (e.g., 3, 10, or 30 mg/kg) daily.[1][5]

Data Collection: Ethanol, water, and food consumption are measured at regular intervals

(e.g., 2, 8, and 24 hours post-dosing).[6] Locomotor activity may also be monitored to assess

for sedative or stimulant effects.

Data Analysis: The effect of LY2940094 on ethanol intake is compared to a vehicle control

group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
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Diagram 2: Workflow for Ethanol Self-Administration Study.
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Clinical Development
LY2940094 has been investigated in clinical trials for major depressive disorder (MDD) and

alcohol dependency.[13][14] A Phase 2 proof-of-concept study in MDD patients showed some

evidence of an antidepressant effect and that the drug was safe and well-tolerated.[14]

Conclusion
LY2940094 tartrate is a valuable research tool for investigating the role of the NOP receptor

system in various physiological and pathological states. Its potent and selective antagonist

activity, coupled with favorable pharmacokinetic properties, has led to its investigation in

several preclinical models and clinical trials. This guide provides a foundational understanding

of its chemical and pharmacological properties to support further research and drug

development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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